Magnesium bicarbonate

Description

Properties

CAS No. |

2090-64-4 |

|---|---|

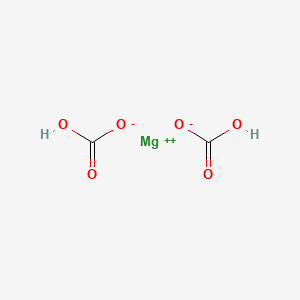

Molecular Formula |

C2H2MgO6 |

Molecular Weight |

146.34 g/mol |

IUPAC Name |

magnesium;carbonic acid;carbonate |

InChI |

InChI=1S/2CH2O3.Mg/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |

InChI Key |

QWDJLDTYWNBUKE-UHFFFAOYSA-L |

SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Mg+2] |

Canonical SMILES |

C(=O)(O)O.C(=O)([O-])[O-].[Mg+2] |

Other CAS No. |

2090-64-4 |

physical_description |

Light, white friable mass or bulky white powde |

Related CAS |

7757-69-9 |

solubility |

Practically insoluble in water. Insoluble in ethanol |

Origin of Product |

United States |

Preparation Methods

Preparation via Double Displacement Reaction Between Magnesium Acetate and Sodium Bicarbonate

Overview:

Magnesium bicarbonate can also be synthesized through a double displacement reaction involving magnesium acetate and sodium bicarbonate.

Reaction:

$$

Mg(CH3COO)2 + 2 NaHCO3 \rightarrow Mg(HCO3)2 + 2 CH3COONa

$$

- Aqueous solutions of magnesium acetate and sodium bicarbonate are mixed.

- This compound forms in solution, while sodium acetate remains dissolved.

- This method is useful for laboratory-scale preparation where controlled stoichiometry is required.

Industrial and Advanced Preparation Method: Chemical Conversion of Magnesium Hydroxide to this compound with Impurity Management

Overview:

A more sophisticated industrial process involves the chemical conversion of magnesium hydroxide to this compound, particularly when magnesium hydroxide is derived from natural sources or mining tailings containing impurities such as calcium carbonate.

- Solid magnesium hydroxide, often with 30% to over 70% by weight purity, is reacted with carbonic acid generated from CO₂ and water.

- The reaction preferentially forms this compound over calcium bicarbonate due to differing reaction kinetics.

- Calcium carbonate impurities can be filtered out rapidly (within seconds to minutes) after reaction initiation to achieve high purity this compound solutions (>95% Mg relative to total Mg+Ca).

- The this compound solution can be heated to precipitate magnesium carbonate, which is water-insoluble and can be separated by filtration or centrifugation.

- The CO₂ released during heating can be captured and recycled back into the process, enhancing sustainability.

Reaction Scheme:

$$

Mg(OH)2 + 2 CO2 \rightarrow Mg(HCO3)2

$$

Purity Control and Separation:

- Rapid filtration or settling removes calcium carbonate precipitates.

- The process can be conducted continuously or in batch mode.

- The final this compound solution can be processed further to isolate magnesium carbonate solids of commercial quality.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Key Features | Products |

|---|---|---|---|---|

| Reaction of Mg(OH)₂ with Carbonic Acid | Mg(OH)₂ + CO₂ + H₂O | Ambient temperature and pressure | Simple, direct, aqueous solution only | Mg(HCO₃)₂ (aqueous) |

| Double Displacement: Mg Acetate + NaHCO₃ | Mg(CH₃COO)₂ + 2 NaHCO₃ | Aqueous mixing | Laboratory scale, controlled stoichiometry | Mg(HCO₃)₂ (aqueous) + CH₃COONa |

| Industrial Conversion with Impurity Removal | Solid Mg(OH)₂ + CO₂ (carbonic acid) | Ambient to mild heating; filtration | High purity (>95% Mg), impurity management, recycling CO₂ | Mg(HCO₃)₂ (aqueous), MgCO₃ (solid after heating) |

Research Findings and Analysis

- Solubility and Stability: this compound is stable only in aqueous solution; attempts to isolate it as a solid lead to decomposition into magnesium carbonate, CO₂, and water.

- Kinetics and Purity: The reaction of magnesium hydroxide with carbonic acid is kinetically favored over calcium carbonate, allowing selective formation of this compound in mixed mineral systems.

- Impurity Effects: Presence of calcium carbonate and other ions like barium can influence the formation and crystallization behavior of related carbonate minerals but can be managed through controlled reaction times and filtration.

- Industrial Relevance: The ability to recycle CO₂ and purify this compound solutions makes the industrial process environmentally and economically advantageous.

Chemical Reactions Analysis

Types of Reactions: Magnesium bicarbonate undergoes several types of chemical reactions, including decomposition and neutralization. When heated or dried, it decomposes into magnesium carbonate, carbon dioxide, and water: [ \text{Mg(HCO₃)₂} \rightarrow \text{MgCO₃} + \text{CO₂} + \text{H₂O} ]

Common Reagents and Conditions:

Decomposition: Occurs upon heating or drying.

Neutralization: Reacts with acids to form magnesium salts and carbon dioxide.

Major Products Formed:

- Magnesium Carbonate (MgCO₃)

- Carbon Dioxide (CO₂)

- Water (H₂O)

Scientific Research Applications

Health Applications

1.1 Cardiovascular Health

Research indicates that magnesium bicarbonate may play a role in cardiovascular health. Epidemiological studies suggest an inverse relationship between magnesium levels in drinking water and cardiovascular disease mortality. Specifically, drinking water with higher magnesium and bicarbonate concentrations is associated with a lower risk of myocardial infarction and cardiovascular mortality, particularly in women .

1.2 Bone Health

A double-blind, placebo-controlled study examined the effects of this compound supplemented spring water on postmenopausal women. Participants consuming this water showed significant increases in serum magnesium levels and urinary pH after 84 days. However, there were no notable changes in biomarkers of bone mineral metabolism or serum lipids . This suggests that while this compound may enhance magnesium availability, its direct impact on bone health requires further investigation.

1.3 Kidney Health

this compound has been noted for its potential in preventing kidney stones. It is believed that the compound helps maintain a favorable urinary environment by balancing pH levels, thus reducing the likelihood of stone formation .

Industrial Applications

2.1 Metal Extraction and Purification

this compound is utilized as an acidity balancing agent in the extractive separation and purification of metals. Its aqueous solutions can adjust pH levels during metal extraction processes, improving efficiency and reducing environmental impact by recycling CO₂ produced during these operations .

2.2 Paper Conservation

In the field of conservation science, this compound solutions are employed to treat paper artifacts. These solutions provide an alkaline reserve that neutralizes acids present in degraded paper, thereby enhancing preservation efforts .

Environmental Applications

3.1 Water Treatment

The application of this compound extends to water treatment processes where it helps mitigate the formation of harmful disinfection by-products (DBPs). A recent study demonstrated that using this compound in conjunction with waste materials improved the synthesis of porous carbon adsorbents, which can effectively remove contaminants from water . This dual-template method not only enhances material properties but also promotes sustainable practices by utilizing waste products.

Case Studies and Findings

Mechanism of Action

Magnesium bicarbonate exerts its effects primarily through its role as a source of magnesium and bicarbonate ions. Magnesium is essential for numerous biological functions, including enzyme activity, muscle contraction, and nerve function. Bicarbonate ions help maintain pH balance in the body by neutralizing acids . The compound is quickly absorbed into the bloodstream, aiding in the regulation of heart and muscle functions .

Comparison with Similar Compounds

Chemical Stability and Reactivity :

- Sodium bicarbonate is thermally stable up to 50°C, decomposing into sodium carbonate, water, and CO₂. In contrast, magnesium bicarbonate decomposes at lower temperatures, releasing magnesium carbonate (MgCO₃) and water .

- In aqueous solutions, sodium bicarbonate raises pH more effectively due to its higher solubility (9.6 g/100 mL at 20°C) compared to this compound, which precipitates as MgCO₃ or Mg(OH)₂ under alkaline conditions .

Calcium Bicarbonate (Ca(HCO₃)₂)

Natural Occurrence and Stability :

- Calcium bicarbonate is the dominant bicarbonate in natural waters, whereas this compound is less common due to magnesium’s preference for sulfate or chloride ions in solution .

- Both compounds decompose upon heating, but calcium bicarbonate forms CaCO₃, while this compound yields Mg(OH)₂, which has higher alkalinity .

Environmental Roles :

- In lime soda ash softening, calcium bicarbonate reacts with lime (Ca(OH)₂) to form CaCO₃ precipitate, whereas this compound first converts to MgCO₃ before reacting with excess lime to form Mg(OH)₂ .

Magnesium Chloride (MgCl₂) and Magnesium Hydroxide (Mg(OH)₂)

Bioavailability and Stability :

- Magnesium chloride is a stable, bioavailable Mg²⁺ source used in supplements, unlike this compound, which is impractical for oral use due to instability .

- Magnesium hydroxide, a decomposition product of this compound, has superior acid-neutralizing capacity (28.3 mEq/g) compared to sodium bicarbonate (7.4 mEq/g) .

Ammonium Bicarbonate (NH₄HCO₃)

Stability and Agricultural Use :

- Ammonium bicarbonate is highly volatile, releasing NH₃ gas, but its stability improves when reacted with magnesium hydrogen phosphate (MgHPO₄) to form struvite (MgNH₄PO₄·6H₂O) .

- Unlike this compound, ammonium bicarbonate requires additives like dicyandiamide (DCD) to reduce nitrogen loss, enhancing its fertilizer efficacy by 20–30% .

Magnesium Sulfate (MgSO₄)

Solubility and Compatibility :

- Magnesium sulfate is highly soluble (35.7 g/100 mL) and compatible with sodium bicarbonate in IV solutions, whereas this compound precipitates as MgCO₃ (solubility: 0.18 g/100 mL) under similar conditions .

Biological Activity

Magnesium bicarbonate (Mg(HCO₃)₂) is an important compound with various biological activities, particularly in the context of human health and environmental science. This article explores its biological functions, potential therapeutic applications, and relevant research findings.

This compound is a soluble salt formed when magnesium oxide or magnesium carbonate reacts with carbon dioxide in water. It exists primarily in solution and plays a significant role in buffering systems within biological and environmental contexts. The compound dissociates into magnesium ions (Mg²⁺) and bicarbonate ions (HCO₃⁻), which are crucial for maintaining pH balance in biological systems.

Biological Functions

- pH Regulation : this compound acts as a buffer, helping to stabilize pH levels in biological fluids. This property is essential for enzymatic reactions and metabolic processes.

- Bone Health : Magnesium ions are vital for bone formation and maintenance. They facilitate the proliferation and differentiation of osteoblasts, the cells responsible for bone synthesis. Studies have shown that magnesium ions can enhance the expression of integrins, which are critical for osteoblast adhesion and function .

- Antimicrobial Activity : Recent research indicates that this compound exhibits antibacterial properties, likely due to its alkaline nature. This characteristic can inhibit the growth of certain pathogens, making it a candidate for therapeutic applications in treating infections .

- Gastrointestinal Protection : As an antacid, this compound neutralizes stomach acid, providing relief from gastrointestinal discomfort and protecting the gastric mucosa from damage .

Case Studies

- A study comparing various antacid formulations found that magnesium hydroxide had superior buffering capacity compared to sodium bicarbonate, leading to more effective pH stabilization in vivo. However, this compound's role in gastrointestinal health remains significant due to its safety profile when administered orally .

- Another investigation highlighted the potential of magnesium carbonate coatings on implants. These coatings not only enhanced antimicrobial activity but also promoted osteogenic differentiation of mesenchymal stem cells, suggesting that magnesium ions released from these coatings could support bone regeneration .

Statistical Analysis of Biological Activity

Discussion

The biological activity of this compound is multifaceted, influencing various physiological processes from bone health to antimicrobial defense mechanisms. Its buffering capacity is vital for maintaining homeostasis within biological systems, while its potential therapeutic applications warrant further exploration.

Q & A

Basic: How can magnesium bicarbonate be synthesized and stabilized for laboratory studies?

This compound is synthesized by reacting magnesium hydroxide (Mg(OH)₂) or magnesium carbonate (MgCO₃) with carbonated water (CO₂-enriched aqueous solution). This produces a soluble complex, Mg(HCO₃)₂, which exists only in solution due to its instability in solid form . For reproducible results, maintain CO₂ pressure (3.5–5 atm) and temperatures below 50°C during synthesis to prevent decomposition into MgCO₃ and CO₂ . Stabilization requires pH monitoring (alkaline conditions) and avoiding prolonged exposure to air to minimize CO₂ loss.

Basic: What analytical methods are used to quantify this compound in aqueous systems?

Standard methods include:

- Titrimetry : Acid-base titration with HCl to determine bicarbonate alkalinity, coupled with atomic absorption spectroscopy (AAS) or ICP-MS for Mg²⁺ quantification .

- Ion Chromatography : Direct measurement of HCO₃⁻ and Mg²⁺ concentrations in groundwater or synthetic solutions .

- Geochemical Modeling : Software like PHREEQC validates solubility equilibria using stability constants (log K) for Mg(HCO₃)₂ dissociation .

Advanced: How do hydrochemical datasets with this compound variability resolve contradictions in environmental studies?

Multivariate statistical techniques, such as factor analysis and cluster analysis , are applied to disentangle correlations between Mg(HCO₼)₂ and other ions (e.g., Ca²⁺, Na⁺). For example, in groundwater studies, factor analysis revealed two dominant hydrochemical groups: (1) Mg²⁺-HCO₃⁻-Ca²⁺ systems and (2) Na⁺-Cl⁻ systems, explaining ~80% of data variance . Cluster analysis further classifies samples into geochemical facies, reducing ambiguity in source attribution . Data normalization (e.g., logarithmic transformation) is critical for skewed distributions .

Advanced: What experimental designs address the instability of this compound in physiological studies?

To study Mg(HCO₃)₂’s buffering role in biological systems (e.g., blood pH regulation):

- In Situ Preparation : Prepare solutions immediately before use to minimize decomposition .

- Closed Systems : Use sealed reactors with CO₂ headspace to maintain equilibrium .

- Real-Time Monitoring : Employ pH and ion-selective electrodes to track Mg²⁺ and HCO₃⁻ dynamics during experiments .

Controlled delivery via microdialysis probes in cellular models can simulate physiological conditions while avoiding precipitation .

Advanced: How can machine learning improve predictive modeling of this compound’s role in water quality indices (WQI)?

Machine learning (ML) algorithms, such as random forests or neural networks , integrate Mg²⁺ and HCO₃⁻ concentrations with 10–12 other physicochemical parameters (e.g., pH, nitrate) to predict WQI. For example:

- Feature Engineering : Analytic Hierarchy Process (AHP) assigns weights to parameters, prioritizing Mg²⁺-HCO₃⁻ interactions in alkalinity contributions .

- Validation : Cross-validation against geostatistical models (e.g., kriging in GIS) ensures robustness in spatial predictions .

ML models trained on datasets with high Mg²⁺-HCO₃⁻ covariance (>0.7 Spearman correlation) show improved accuracy in predicting temporary water hardness .

Basic: What are the key challenges in detecting this compound in complex matrices like biological fluids?

Interferences from competing ions (e.g., Ca²⁺, proteins) require:

- Sample Pretreatment : Ultrafiltration to remove macromolecules and cation-exchange resins to isolate Mg²⁺ .

- Spectroscopic Corrections : Background subtraction in AAS for Ca²⁺-rich samples .

- Calibration Standards : Matrix-matched standards (e.g., artificial serum) to account for ionic strength effects .

Advanced: How do experimental conditions influence this compound’s buffering capacity in acid-base studies?

Buffering efficiency depends on:

- Temperature : Elevated temperatures (>40°C) accelerate HCO₃⁻ decomposition, reducing buffering capacity .

- Ionic Strength : High Na⁺ or Ca²⁺ concentrations compete with Mg²⁺ for HCO₃⁻ binding, altering equilibrium constants .

- CO₂ Partial Pressure : Maintain pCO₂ at 0.03–0.1 atm to mimic physiological or environmental conditions .

Experimental protocols should report these parameters to ensure reproducibility .

Advanced: What statistical approaches are used to reconcile conflicting data on this compound’s role in enzyme regulation?

In enzymology studies, mixed-model ANOVA evaluates Mg²⁺-HCO₃⁻ interactions across time points and treatment groups . For example:

- Time-Series Analysis : Tracks enzyme activity (e.g., ATPase) under varying Mg(HCO₃)₂ concentrations .

- Covariance Adjustment : Controls for confounding variables (e.g., pH, Na⁺ levels) .

Meta-analyses of published datasets (e.g., PRISMA guidelines) identify methodological inconsistencies, such as unstandardized buffer systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.